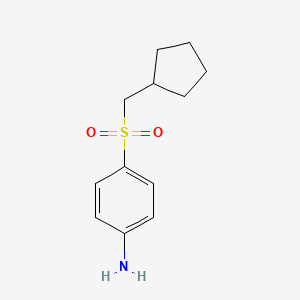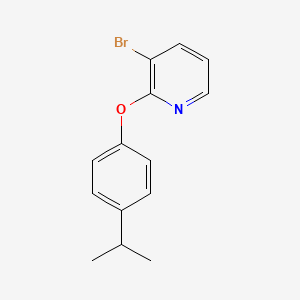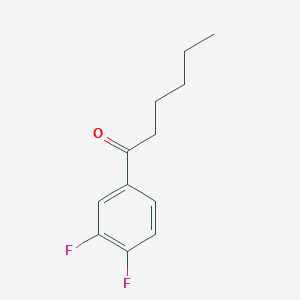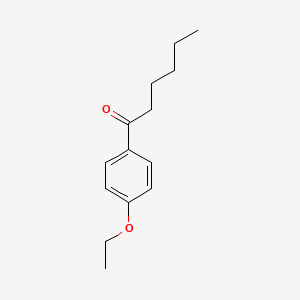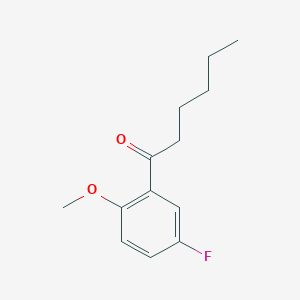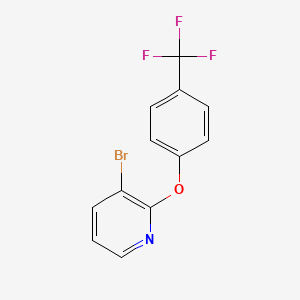
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl-substituted phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine typically involves the following steps:
-
Bromination of Pyridine: : The starting material, 2-(4-(trifluoromethyl)phenoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the pyridine ring .
-
Coupling Reaction: : Another method involves the coupling of 3-bromopyridine with 4-(trifluoromethyl)phenol using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) reactions can be carried out using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent .
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is useful for forming carbon-carbon bonds and synthesizing more complex molecules .
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron or aluminum bromide as catalysts.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), polar aprotic solvents (e.g., DMF, DMSO).
Coupling: Boronic acids or esters, palladium catalysts, bases (e.g., potassium carbonate, cesium carbonate).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-amino-2-(4-(trifluoromethyl)phenoxy)pyridine, 3-thio-2-(4-(trifluoromethyl)phenoxy)pyridine, etc.
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine has several scientific research applications:
-
Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
-
Agrochemicals: : The compound is utilized in the development of herbicides, fungicides, and insecticides. Its unique chemical structure contributes to the efficacy and selectivity of these agrochemical agents .
-
Materials Science: : It is employed in the synthesis of advanced materials, including liquid crystals and organic semiconductors. The presence of the trifluoromethyl group imparts desirable electronic and thermal properties to these materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the phenoxy group, which may result in different chemical properties and applications.
4-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethylphenyl group but differs in the functional group attached to the aromatic ring.
Uniqueness
3-Bromo-2-(4-(trifluoromethyl)phenoxy)pyridine is unique due to the combination of the bromine atom, trifluoromethyl group, and phenoxy group. This combination imparts distinct chemical reactivity and enhances its utility in various applications compared to similar compounds.
Properties
IUPAC Name |
3-bromo-2-[4-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO/c13-10-2-1-7-17-11(10)18-9-5-3-8(4-6-9)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKDMRQICLHDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
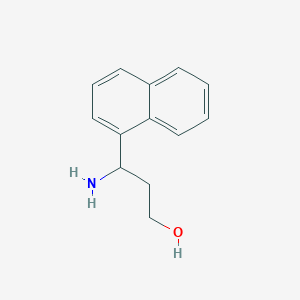
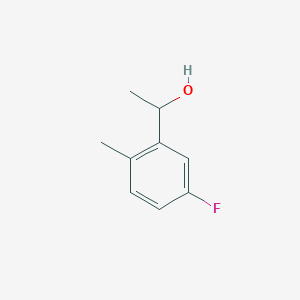

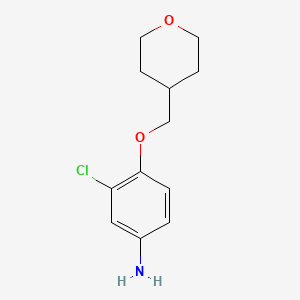
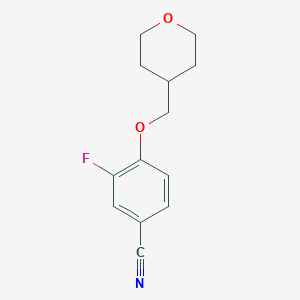
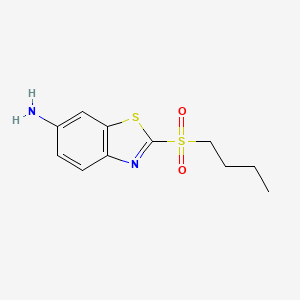
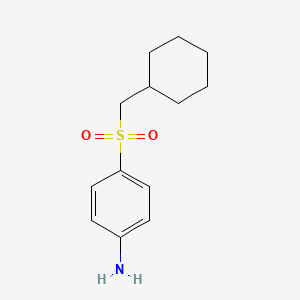
![4-[(2-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868449.png)
![4-[(4-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868458.png)
